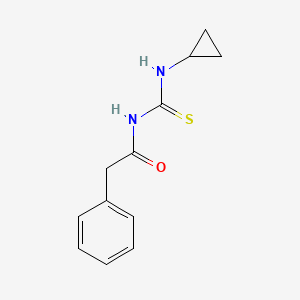

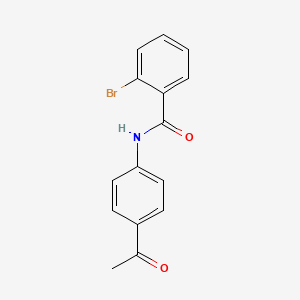

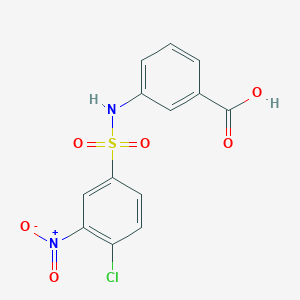

N-(4-acetylphenyl)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-acetylphenyl)-2-bromobenzamide” is a chemical compound that has been used in various chemical reactions . It has been involved in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzene sulfonamide under base conditions has been carried out . The method offers several advantages such as excellent yields, short reaction times, and high purity .Chemical Reactions Analysis

“this compound” has been used in chemical reactions. For instance, it has been involved in the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Scientific Research Applications

Synthesis and Characterization

N-(4-acetylphenyl)-2-bromobenzamide and its derivatives are synthesized and characterized through various techniques. A study focused on the synthesis of different N,N-diacylaniline derivatives, including compounds similar to this compound, using FTIR and NMR techniques. The study also used density functional theory (DFT) for the optimization of ground state geometries and computed frequencies to understand the rotational barrier and steric effects of substituents on the benzene ring (Al‐Sehemi et al., 2017).

Organometallic Reactions

In organometallic chemistry, derivatives of this compound have been used in reactions with alkynes. For example, η2-(2-Acetylphenyl)tetracarbonylmanganese reacted with diphenylacetylene in benzene to yield specific inden-1-ols and indenones (Robinson & Main et al., 1989).

Palladium-Catalysed Arylations

The use of palladium-catalyzed reactions for the direct arylation of heteroarene C-H bonds by bromobenzamides like this compound has been achieved. These reactions have been successful in yielding C5-arylated heteroarenes in good yields, showcasing the compound's utility in facilitating C-C cross-coupling reactions (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Synthesis of Functionalized Compounds

This compound derivatives have been used in the synthesis of highly functionalized compounds. For instance, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols has been enabled using organocatalytic activation, highlighting the versatility of these compounds in organic synthesis (Furst, Cota, dos Santos Wanderley, & Alberto, 2020).

Antimicrobial Properties

Certain derivatives of this compound have been investigated for their antimicrobial properties. Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has shown promising antibacterial and antomycotic activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Safety and Hazards

Future Directions

Future research could focus on the synthesis of new derivatives of “N-(4-acetylphenyl)-2-bromobenzamide” and their potential applications. For instance, the synthesis, structure, and evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been reported .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLLHXTZOTBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2906150.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)

![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)

![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)